N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structural components, including a nitrophenyl group, a quinolyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-DIMETHYL-6-NITROPHENYL)-2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Quinolyl Group: The quinolyl group is introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with the thiadiazole intermediate.
Introduction of the Nitro Group: The nitro group is usually introduced through nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Final Coupling Reaction: The final step involves coupling the nitrophenyl derivative with the thiadiazole-quinoline intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfur.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride for nitro group reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophile-substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N1-(2,4-DIMETHYL-6-NITROPHENYL)-2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological molecules.
Medicine
Medically, this compound has potential applications in drug development. Its structural components suggest it could interact with specific biological targets, making it a candidate for designing new therapeutic agents, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is crucial.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of N1-(2,4-DIMETHYL-6-NITROPHENYL)-2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and quinolyl groups can facilitate binding to active sites, while the thiadiazole ring may participate in redox reactions or serve as a scaffold for further chemical modifications. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-{[5-(2-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
- N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-{[5-(2-ISOQUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
Uniqueness
Compared to similar compounds, N1-(2,4-DIMETHYL-6-NITROPHENYL)-2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE stands out due to the presence of the quinolyl group, which can enhance its binding affinity and specificity towards certain biological targets. This makes it a more potent candidate for applications in medicinal chemistry and biological research.
Properties
Molecular Formula |
C21H17N5O3S2 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-quinolin-2-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H17N5O3S2/c1-12-9-13(2)19(17(10-12)26(28)29)23-18(27)11-30-21-25-24-20(31-21)16-8-7-14-5-3-4-6-15(14)22-16/h3-10H,11H2,1-2H3,(H,23,27) |
InChI Key |
CRKHAHHSGXYFKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(S2)C3=NC4=CC=CC=C4C=C3)C |
Origin of Product |
United States |
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